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Abstract

Isomaltulose, a structural isomer of sucrose, is a disaccharide with emerging applications in the
food, pharmaceutical, and biotechnology sectors. Its unique glycosidic bond confers distinct
physicochemical and physiological properties compared to sucrose, including lower glycemic
index and non-cariogenicity. This technical guide provides a comprehensive overview of the
chemical structure, molecular formula, and key physicochemical properties of isomaltulose
hydrate. Detailed experimental protocols for its synthesis, purification, and analysis are
presented to support further research and development.

Chemical Structure and Molecular Formula

Isomaltulose, chemically known as 6-O-a-D-glucopyranosyl-D-fructose, is a reducing
disaccharide. It consists of a glucose unit and a fructose unit linked by an a-1,6-glycosidic
bond.[1][2] This contrasts with sucrose, where the linkage is a-1,2 between the anomeric
carbons of glucose and fructose, rendering it a non-reducing sugar.

The molecular formula for anhydrous isomaltulose is C12H22011.[3][4][5] It readily forms a
hydrate, most commonly a monohydrate, with the molecular formula C12H24012.[6][7] The
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presence of water of hydration can be variable, and thus the general formula is often
represented as Ci12H22011-xH20.[8][9][10]

The IUPAC name for isomaltulose is (3S,4R,5R)-1,3,4,5-Tetrahydroxy-6-
(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexan-2-
one.[3][4]

Physicochemical Properties

Isomaltulose hydrate presents as a white, crystalline, odorless powder.[8][11] A summary of
its key quantitative physicochemical properties is provided in the table below.

Property Value References

Molecular Weight 342.30 g/mol (anhydrous) [31141[12]

360.31 g/mol (monohydrate) [6][7]

Melting Point 125-128 °C [8]
Specific Rotation [a]D2° +96° to +100° (c=4, H20) [8]
Solubility Water: 68 mg/mL [12]
Ethanol: Insoluble [12]

DMSO: 68 mg/mL [12][13]

CAS Number 13718-94-0 (anhydrous) [3][14]
58024-13-8 (monohydrate) [61[71[14]

343336-76-5 (hydrate) [9][12][15]

Experimental Protocols
Enzymatic Synthesis of Isomaltulose

The industrial production of isomaltulose is primarily achieved through the enzymatic
isomerization of sucrose.
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Principle: Sucrose isomerase (a-glucosyltransferase) from microorganisms such as
Protaminobacter rubrum or Erwinia sp. is used to convert the a-1,2-glycosidic bond in sucrose
to an a-1,6-glycosidic bond, forming isomaltulose.[8][16][17]

Materials:
e Food-grade sucrose
e Deionized water

e Immobilized sucrose isomerase (e.g., from Protaminobacter rubrum entrapped in a calcium
alginate matrix)[8]

o Calcium acetate solution (food-grade)

» Buffer solution (pH 5.5-7.5)[18]

» Reaction vessel with temperature and pH control

Procedure:

e Prepare a concentrated aqueous solution of sucrose (e.g., 40-60% wi/v).
 Sterilize the sucrose solution and buffer it with a sterile calcium acetate solution.[8]

o Transfer the solution to a reaction vessel and bring it to the optimal temperature for the
enzyme (typically 30-40°C).[18][19]

e Adjust the pH to the optimal range for the enzyme (e.g., pH 5.5).[18]
¢ [ntroduce the immobilized sucrose isomerase to the sucrose solution.

e Maintain the reaction under controlled temperature and pH for a specified duration (e.g., 10-
24 hours) to allow for the conversion of sucrose to isomaltulose.[18]

e Monitor the reaction progress using techniques such as HPLC.
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» Once the desired conversion is achieved, separate the immobilized enzyme from the
reaction mixture for reuse.

Purification of Isomaltulose Hydrate

The crude isomaltulose solution from the enzymatic reaction contains residual sucrose,
fructose, glucose, and other by-products. Purification is essential to obtain a high-purity
product.

Methods:

e lon Exchange Chromatography: To demineralize the solution and remove charged impurities.

[8]

o Crystallization: The purified and concentrated isomaltulose solution is cooled to induce
crystallization. The resulting crystals are then separated by centrifugation.[4][8]

» Alcohol Precipitation: Ethanol can be added to the aqueous solution of isomaltulose to
precipitate the disaccharide, leaving monosaccharides and other impurities in the solution.
The precipitate is then collected by centrifugation and dried.[14]

Detailed Crystallization Protocol:
« Filter the crude isomaltulose solution to remove any particulate matter.

» Pass the solution through a series of cation and anion exchange columns to remove
minerals and other charged molecules.[8]

o Concentrate the demineralized isomaltulose solution by evaporation under reduced
pressure.

» Slowly cool the concentrated syrup with gentle agitation to promote the formation of
isomaltulose hydrate crystals.

o Separate the crystals from the mother liquor using a centrifuge.

e Wash the crystals with a small amount of cold, purified water to remove any remaining
impurities.
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e Dry the purified isomaltulose hydrate crystals under vacuum at a controlled temperature.

Analytical Methods

Principle: HPLC is used for the separation and quantification of isomaltulose from other
carbohydrates. Different column and detector combinations can be employed.

Example Protocol (HILIC-ELSD):[3]

e Chromatographic System: HPLC with an Evaporative Light Scattering Detector (ELSD).

e Column: Hypersil APS-2 (NH2) column (250mm x 4.6mm, 5 um).[6]

» Mobile Phase: A gradient of acetonitrile and ammonium formate buffer (35 mM, pH 3.75).[3]
o 0-5 min: 82% Acetonitrile / 18% Buffer

5-8 min: Gradient to 65% Acetonitrile / 35% Buffer

o

8-10 min: Hold at 65% Acetonitrile / 35% Buffer

[¢]

10-12 min: Gradient back to 82% Acetonitrile / 18% Buffer

[¢]

[e]

12-15 min: Re-equilibration at 82% Acetonitrile / 18% Buffer

e Flow Rate: 1.0 mL/min.[6]

e Column Temperature: 40°C.[6]

e Injection Volume: 10 pL.[6]

e ELSD Settings:

o

Nebulizer Temperature: 50°C

[¢]

Evaporator Temperature: 80°C

[e]

Nitrogen Flow Rate: 1.6 L/min[6]
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o Standard Preparation: Prepare a series of standard solutions of isomaltulose in the mobile
phase to generate a calibration curve.

e Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 pm filter,
and inject into the HPLC system.

Principle: NMR spectroscopy is a powerful tool for the structural elucidation and purity
assessment of isomaltulose. Both *H and 3C NMR, as well as 2D techniques like HSQC, can
be utilized.[7][9][20]

Sample Preparation:
e Dissolve the isomaltulose hydrate sample in deuterium oxide (D20).

« For observing hydroxyl protons, a supercooled aqueous solution (e.g., in 1% D20/99% H20)
can be used.[9][20]

Data Acquisition:

e Acquire 'H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or
higher).

o For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC
can be performed.

o Quantitative analysis can be achieved using HSQC experiments with a reduced interscan
delay.[7]

Visualization of Chemical Structure
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Caption: Chemical structure of isomaltulose hydrate.

Conclusion

Isomaltulose hydrate is a well-characterized disaccharide with significant potential in various
scientific and industrial fields. This guide has provided a detailed overview of its chemical
structure, molecular formula, and key physicochemical properties, supported by comprehensive
experimental protocols for its synthesis, purification, and analysis. The provided information
serves as a valuable resource for researchers and professionals engaged in the study and
application of this functional carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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